molecular formula C16H10N4O2 B14393070 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione CAS No. 89988-46-5

2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione

Cat. No.: B14393070
CAS No.: 89988-46-5
M. Wt: 290.28 g/mol
InChI Key: MXGLFBJNSFUYQE-UHFFFAOYSA-N
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Description

2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of the quinazoline and triazine family, known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione typically involves the reaction of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates. The reaction is carried out under reflux conditions for about 6 hours, leading to the formation of a mixture of products, including the desired compound . The reaction conditions, such as the choice of solvent and temperature, can significantly influence the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs .

Mechanism of Action

The mechanism of action of 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione involves its interaction with specific molecular targets, leading to the inhibition of cell proliferation. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, thereby exerting its cytostatic effects .

Properties

IUPAC Name

2-phenyl-4H-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-14-13(10-6-2-1-3-7-10)19-20-15(22)11-8-4-5-9-12(11)17-16(20)18-14/h1-9H,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGLFBJNSFUYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522549
Record name 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89988-46-5
Record name 2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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